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molecular formula C9H8O3 B1214576 3-Oxo-3-phenylpropanoic acid CAS No. 614-20-0

3-Oxo-3-phenylpropanoic acid

Cat. No. B1214576
M. Wt: 164.16 g/mol
InChI Key: HXUIDZOMTRMIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03976677

Procedure details

6.7 g of potassium 2,6-di-t-butyl-p-cresolate in 30 cc of toluene were introduced into a 4-neck flask, having a capacity of 100 cc, provided with stirrer, thermometer and gas inlet pipe. In a carbon dioxide atmosphere 3.1 g of acetophenone (phenate: substrate molar ratio = 1 : 1) were added; the whole was stirred at 20°C for 4 hours and then acidified with cold sulphuric acid at 10% concentration. The organic phase separated, and was then extracted with a 10% sodium carbonate aqueous solution. 0.9 g of benzoylacetic acid were isolated by acidification and extraction with ether. 2.3 g of acetophenone were recovered from the organic phase.
Name
potassium 2,6-di-t-butyl-p-cresolate
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
atmosphere
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1(C([O-])=O)C(O)=C(C(C)(C)C)C=C(C)C1)(C)(C)C.[K+].[C:21](=[O:23])=[O:22].[C:24]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)(=[O:26])[CH3:25]>C1(C)C=CC=CC=1>[C:24]([CH2:25][C:21]([OH:23])=[O:22])(=[O:26])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:0.1|

Inputs

Step One
Name
potassium 2,6-di-t-butyl-p-cresolate
Quantity
6.7 g
Type
reactant
Smiles
C(C)(C)(C)C1(CC(=CC(=C1O)C(C)(C)C)C)C(=O)[O-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
atmosphere
Quantity
3.1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the whole was stirred at 20°C for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with stirrer
CONCENTRATION
Type
CONCENTRATION
Details
acidified with cold sulphuric acid at 10% concentration
CUSTOM
Type
CUSTOM
Details
The organic phase separated
EXTRACTION
Type
EXTRACTION
Details
was then extracted with a 10% sodium carbonate aqueous solution

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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